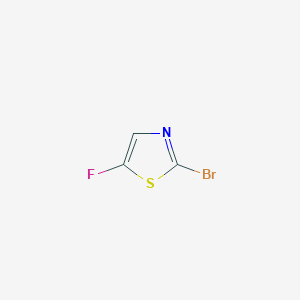
2-Bromo-5-fluorothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluorothiazole is a heterocyclic compound . It has gained considerable attention in recent years due to its potential as a valuable building block for the synthesis of biologically active molecules, including pharmaceuticals, agrochemicals, and material science compounds.
Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluorothiazole is C3HBrFNS . The InChI string is InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H . The compound has a molecular weight of 182.02 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.02 g/mol . It has a topological polar surface area of 41.1 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, such as 2-Bromo-5-fluorothiazole, can be used in the development of antimicrobial drugs. For example, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .
Antiretroviral Applications
Thiazole derivatives can also be used in the development of antiretroviral drugs. An example of this is Ritonavir, a potent antiretroviral drug .
Antifungal Applications
Thiazole derivatives have been found to have antifungal properties. Abafungin is an example of an antifungal drug that contains a thiazole ring .
Antineoplastic Applications
Thiazole derivatives can be used in the development of antineoplastic drugs, which are used in cancer treatment. Examples include Bleomycin and Tiazofurin .
Antiprotozoal Applications
Thiazole and bisthiazole derivatives have been found to possess antiprotozoal activity, which could be useful in the treatment of diseases caused by protozoan parasites .
Antitumor Applications
Thiazole derivatives have been found to have antitumor activity, encouraging further research on the discovery of thiazole-containing drugs .
Safety and Hazards
2-Bromo-5-fluorothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Thiazole compounds, including 2-Bromo-5-fluorothiazole, have gained considerable attention in recent years due to their potential as valuable building blocks for the synthesis of biologically active molecules. They have shown a variety of biological activities and have been used in the synthesis of various drugs and biologically active agents . Therefore, the future directions for 2-Bromo-5-fluorothiazole could involve further exploration of its potential uses in pharmaceuticals, agrochemicals, and material science compounds.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-bromo-5-fluorothiazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other proteins. The specific interactions and resulting changes would depend on the nature of the target and the cellular context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways could be affected . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and others. The downstream effects would depend on the specific pathways affected and could include changes in cell behavior, gene expression, and other cellular processes.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound could have reasonable bioavailability
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-Bromo-5-fluorothiazole could have diverse impacts at the molecular and cellular levels.
properties
IUPAC Name |
2-bromo-5-fluoro-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNUGJCISAFNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














